N-(6-amino-1,3-benzothiazol-2-yl)butanamide
Overview
Description
“N-(6-amino-1,3-benzothiazol-2-yl)butanamide” is a chemical compound with the molecular formula C11H13N3OS and a molecular weight of 235.3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “N-(6-amino-1,3-benzothiazol-2-yl)butanamide” includes a benzothiazole ring, which is a bicyclic system composed of a benzene ring fused to a thiazole ring . The compound also contains an amide functional group .Physical And Chemical Properties Analysis
“N-(6-amino-1,3-benzothiazol-2-yl)butanamide” is a solid at room temperature . It has a predicted boiling point of approximately 453.78°C and a predicted density of approximately 1.3 g/cm3 . The refractive index is predicted to be 1.71 .Scientific Research Applications
Scientific Field
Antidiabetic Drug Development
Scientific Field
- Blood Glucose Monitoring: Regular monitoring of plasma glucose levels post-administration. Results: Some derivatives have shown a significant reduction in plasma glucose levels, indicating potential for development into antidiabetic medications .
Antimicrobial Studies
Scientific Field
- Zone of Inhibition Test: The effectiveness is measured by the clear area around the compound where microbes cannot grow. Results: Certain derivatives have displayed inhibitory effects against both gram-positive and gram-negative bacteria, as well as fungi .
Chemical Synthesis
Scientific Field
Molecular Docking Studies
Scientific Field
Cancer Research
Scientific Field
Anti-Tubercular Drug Research
Scientific Field
- Comparative Analysis: Evaluating the inhibitory concentrations against standard reference drugs. Results: Some derivatives have shown better inhibition potency against M. tuberculosis, suggesting their potential as anti-tubercular compounds .
Neuroprotective Agent Development
Scientific Field
- Molecular Docking: Using in silico tools to predict interactions with neurological targets. Results: Certain derivatives have demonstrated neuroprotective effects, indicating their potential use in treating neurodegenerative disorders .
OLED Material Synthesis
Scientific Field
- Performance Testing: Evaluating the electrophosphorescent properties. Results: Enhanced OLED performance with some derivatives serving as efficient electrophosphorescent emitters .
Antimicrobial Coating Development
Scientific Field
- Efficacy Testing: Assessing antimicrobial activity against a range of pathogens. Results: The coatings have shown promise in preventing microbial growth on surfaces, offering potential applications in healthcare and industry .
Antileishmanial Drug Discovery
Scientific Field
- Activity Assessment: Measuring the efficacy of the compounds in inhibiting parasite growth. Results: Some derivatives have shown activity against Leishmania, suggesting their potential as antileishmanial agents .
Anti-Inflammatory and Analgesic Research
Scientific Field
- Effectiveness Analysis: Comparing the results with existing anti-inflammatory and analgesic drugs. Results: Promising derivatives have been identified that exhibit significant anti-inflammatory and analgesic effects .
Ubiquitin Ligase Inhibition
Scientific Field
- Protein Analysis: Monitoring the levels of proteins that are typically degraded by ubiquitin ligase. Results: Some derivatives have shown potential as inhibitors, which could be significant for diseases where protein degradation is dysregulated .
Selective Cytotoxicity
Scientific Field
- Treatment with Derivatives: Applying the compound to assess its cytotoxic effects. Results: Certain derivatives have demonstrated selective cytotoxicity, offering a pathway for targeted cancer therapy .
Antiviral Research
Scientific Field
- Compound Testing: Assessing the antiviral activity of the compound’s derivatives. Results: Some derivatives have shown promise in inhibiting viral replication, which could lead to new antiviral medications .
Modulation of Adenosine Receptors
Scientific Field
- Neurological Assessments: Evaluating the effects on neurological functions and behaviors. Results: Derivatives that modulate adenosine receptors could have therapeutic potential for disorders like Parkinson’s disease .
Nuclear Hormone Receptor Disorders
Scientific Field
Future Directions
The future directions for “N-(6-amino-1,3-benzothiazol-2-yl)butanamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a valuable area of research .
properties
IUPAC Name |
N-(6-amino-1,3-benzothiazol-2-yl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-3-10(15)14-11-13-8-5-4-7(12)6-9(8)16-11/h4-6H,2-3,12H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUFOVSUKKNTNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361395 | |
Record name | N-(6-amino-1,3-benzothiazol-2-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-amino-1,3-benzothiazol-2-yl)butanamide | |
CAS RN |
833430-30-1 | |
Record name | N-(6-amino-1,3-benzothiazol-2-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.